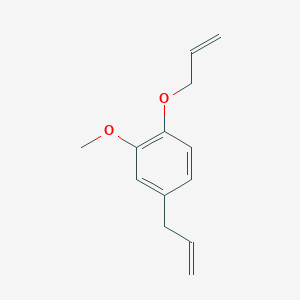










|
REACTION_CXSMILES
|
[C:1]1([O:11][CH3:12])[C:2](=[CH:4][CH:5]=[C:6]([CH:10]=1)[CH2:7][CH:8]=[CH2:9])[OH:3].N#N.[OH-].[Na+].[CH2:17](Cl)[CH:18]=[CH2:19]>O.CC(O)C>[CH3:12][O:11][C:1]1[CH:10]=[C:6]([CH2:7][CH:8]=[CH2:9])[CH:5]=[CH:4][C:2]=1[O:3][CH2:19][CH:18]=[CH2:17] |f:2.3|
|


|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(O)=CC=C(CC=C)C1)OC
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
|
Name
|
|
|
Quantity
|
43.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
113 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Cl
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A multi-necked round bottom flask equipped with mechanical stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
thermometer, reflux condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the internal temperature below 35° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain
|
|
Type
|
TEMPERATURE
|
|
Details
|
a gentle reflux for 1 hour, at which time the reaction
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
to azeotropically remove the 2-propanol
|
|
Type
|
DISTILLATION
|
|
Details
|
The distillation
|
|
Type
|
CUSTOM
|
|
Details
|
reached 94° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling
|
|
Type
|
ADDITION
|
|
Details
|
300 ml of hexane was added
|
|
Type
|
CUSTOM
|
|
Details
|
the water layer separated
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water until the pH of the water
|
|
Type
|
WASH
|
|
Details
|
wash
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the layer was then dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under vacuum
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(OCC=C)C=CC(=C1)CC=C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 155 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |